2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide
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Overview
Description
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is an organic compound with the molecular formula C13H18BrNO4. It is a derivative of benzamide, featuring bromine and methoxy groups on the benzene ring, along with a propan-2-yl group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide typically involves the bromination of 3,4,5-trimethoxybenzamide followed by the introduction of the propan-2-yl group. One common method is the bromination of 3,4,5-trimethoxybenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then reacted with isopropylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The propan-2-yl group attached to the nitrogen atom may also play a role in modulating the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzamide
- 2-bromo-3,4,5-trimethoxybenzene
- 2-bromo-3,4,5-trimethoxy-N-methylbenzamide
Uniqueness
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide is unique due to the presence of both bromine and propan-2-yl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c1-7(2)15-13(16)8-6-9(17-3)11(18-4)12(19-5)10(8)14/h6-7H,1-5H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOXNFQJQMSCKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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